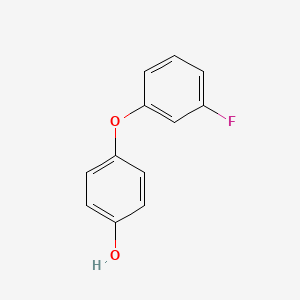

4-(3-Fluorophenoxy)phenol

Description

4-(3-Fluorophenoxy)phenol is a fluorinated aromatic compound characterized by a phenol moiety linked via an ether bridge to a 3-fluorophenyl group. Fluorophenoxy derivatives are frequently explored in medicinal chemistry and materials science due to their electron-withdrawing fluorine substituents, which enhance thermal stability, acidity, and bioavailability . For instance, compounds like 4-(3-fluorophenoxy)piperidine hydrochloride (CAS 3202-35-5) demonstrate the pharmacological relevance of fluorophenoxy motifs in drug design .

Properties

IUPAC Name |

4-(3-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOZCKPNKHGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)phenol typically involves the following steps:

Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (Cu) can yield this compound. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Metal-Catalyzed Cross-Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid reacts with 4-bromophenol in the presence of a palladium catalyst (Pd) and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-(3-Fluorophenoxy)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol or fluorophenoxy groups are substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.

Major Products:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of phenolic alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the development of novel materials with specific properties.

Biology and Medicine:

- Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

- Studied for its interactions with biological targets and pathways.

Industry:

- Utilized in the production of polymers, adhesives, and coatings due to its ability to impart specific properties such as thermal stability and flame resistance.

- Applied as an antioxidant and ultraviolet absorber in various industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)phenol involves its interaction with molecular targets through various pathways:

Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cell Signaling Modulation: It can modulate cell signaling pathways, affecting gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Fluorophenoxy)phenol with structurally related compounds, emphasizing substituent effects, molecular properties, and applications.

*Calculated based on analogous structures.

Structural and Functional Analysis

- Electron-Withdrawing Effects: The 3-fluorophenoxy group increases the phenol’s acidity compared to non-fluorinated analogs. For example, nitro and trifluoromethoxy substituents (as in CAS 1261946-46-6) further amplify this effect, making such compounds useful in catalysis or polymer synthesis .

- Bioactivity: Fluorophenylaryl ether derivatives, such as 5'-cyano-2'-(2,4-difluorophenoxy)-biphenyl-4-sulfonamide, exhibit anti-inflammatory and anticancer activities due to COX-2 inhibition . 4-(3-Fluorophenoxy)aniline’s toxicity (CAS 307308-62-9) underscores the importance of substituent selection in drug safety .

- Solubility and Stability: Methoxy groups (e.g., in CAS 1136617-28-1) improve aqueous solubility, whereas halogenated analogs like 4-(3-fluorophenoxy)piperidine hydrochloride (CAS 3202-35-5) enhance metabolic stability in pharmaceuticals .

Biological Activity

4-(3-Fluorophenoxy)phenol is an organic compound characterized by its phenolic structure with a fluorinated aromatic substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and material sciences.

- Molecular Formula : C₁₂H₉FO₂

- Molecular Weight : 208.20 g/mol

This compound acts primarily through interactions with various proteins and enzymes within biological systems. As a phenolic compound, it may exert effects by altering enzyme activities and modulating biochemical pathways. The compound's structure allows it to participate in hydrogen bonding and other interactions, influencing its biological efficacy.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential in various applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effective inhibition of growth .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antioxidant Properties : As a phenolic compound, it may possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals.

Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study reported that derivatives of fluorinated phenols, including this compound, exhibited inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with IC₅₀ values indicating potent activity .

- The compound's structure was found to enhance binding affinity to the enzyme's active site, thereby increasing its inhibitory potential.

- In Vitro Studies :

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a range of bacterial strains. The results indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The study highlighted the compound's mechanism involving disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound on human cell lines stimulated with pro-inflammatory cytokines. The results showed a significant decrease in the production of inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Properties |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-(4-Fluorophenoxy)phenol | Moderate | Low | Low |

| 4-Methoxyphenol | Low | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.